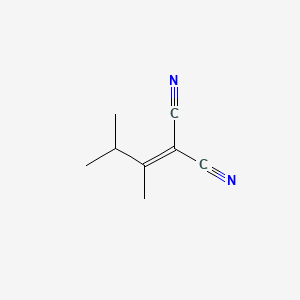

2-(1,2-Dimethylpropylidene)malononitrile

Description

Theoretical Context of Alkylidene Malononitriles in Organic Chemistry Research

Alkylidene malononitriles are a class of organic molecules characterized by a carbon-carbon double bond connected to a malononitrile (B47326) group. Malononitrile itself (CH₂(CN)₂) is a highly reactive compound due to the presence of two electron-withdrawing cyano (-CN) groups, which activate the methylene (B1212753) (CH₂) group. researchgate.netresearchgate.netnih.govwikipedia.org This activation makes the methylene protons acidic and susceptible to removal by a base, forming a stable carbanion.

This reactivity is central to the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgnih.govthermofisher.comorganicreactions.org In this reaction, an aldehyde or ketone reacts with an active methylene compound, such as malononitrile, in the presence of a weak base catalyst. wikipedia.orgthermofisher.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated dinitrile, an alkylidene malononitrile. wikipedia.org The use of microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter timeframes. nih.goveurekaselect.com

The resulting alkylidene malononitriles, including 2-(1,2-dimethylpropylidene)malononitrile, are valuable synthetic intermediates. researchgate.net The electron-poor nature of the double bond makes them susceptible to nucleophilic attack, particularly in Michael addition reactions. nih.gov This reactivity allows for the construction of more complex molecular architectures and the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net

Significance of Research on this compound within Contemporary Chemical Science

The study of this compound (C₈H₁₀N₂) holds significance as it provides a specific example within the broader and important class of alkylidene malononitriles. researchgate.netuni.lu Research into its synthesis and reactivity contributes to a deeper understanding of the Knoevenagel condensation and subsequent reactions of the resulting products.

The structural features of this compound, with its specific alkyl substitution, can influence its reactivity and physical properties compared to other alkylidene malononitriles like benzylidenemalononitrile (B1330407). nih.gov Investigating these differences helps to build a comprehensive picture of structure-reactivity relationships within this class of compounds. This knowledge is crucial for designing new synthetic methodologies and for the targeted synthesis of novel molecules with potentially useful properties.

Below is a table of key properties for this compound:

| Property | Value |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| CAS Number | 13017-52-2 |

| IUPAC Name | 2-(1,2-dimethylpropylidene)propanedinitrile |

This data is compiled from publicly available chemical databases. uni.lusigmaaldrich.com

Overview of Research Trajectories for this compound

Current research involving this compound and related compounds primarily focuses on their synthesis and utility as building blocks in organic synthesis. A major research trajectory is the optimization of the Knoevenagel condensation to produce these compounds efficiently. nih.govresearchgate.net This includes the exploration of various catalysts, reaction conditions, and greener synthetic approaches, such as the use of ultrasound or alternative solvents. nih.govuni-regensburg.de

Another significant area of investigation is the exploration of the reactivity of the resulting alkylidene malononitriles. Researchers are examining their participation in multicomponent reactions to generate diverse and complex heterocyclic structures. researchgate.netrsc.org These heterocycles are of interest for their potential applications in various fields of chemical science. The study of the reaction of malononitrile dimer with compounds like benzylidenemalononitrile further highlights the complex chemical transformations possible. researchgate.net

Furthermore, spectroscopic and crystallographic studies are undertaken to fully characterize these molecules. rsc.orgresearchgate.netnih.gov Understanding the precise molecular structure and electronic properties is essential for predicting and explaining their chemical behavior. While specific studies on this compound are not as extensively documented as for some other analogues, the general principles and research directions within the alkylidene malononitrile class are directly applicable.

Structure

3D Structure

Properties

CAS No. |

13017-52-2 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

2-(3-methylbutan-2-ylidene)propanedinitrile |

InChI |

InChI=1S/C8H10N2/c1-6(2)7(3)8(4-9)5-10/h6H,1-3H3 |

InChI Key |

SZQDVOLRVOUCSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C(C#N)C#N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1,2 Dimethylpropylidene Malononitrile

Development of Novel Synthetic Pathways for 2-(1,2-Dimethylpropylidene)malononitrile

The development of new synthetic routes aims to overcome the limitations of traditional methods, which often require harsh conditions or environmentally harmful solvents. researchgate.net Innovations focus on greener approaches and more efficient catalytic systems.

Green chemistry principles are increasingly being applied to the Knoevenagel condensation to reduce its environmental footprint. For the synthesis of compounds like this compound, this involves using eco-friendly solvents, alternative energy sources, and recyclable catalysts.

Aqueous Media: Utilizing water as a solvent is a primary green strategy. researchgate.netuni-regensburg.de Phase-transfer catalysts, such as cetyltrimethylammonium bromide (CTMAB), have been shown to be effective for Knoevenagel condensations in water, often leading to high yields. researchgate.net

Solvent-Free and Mechanochemical Methods: Reactions can be conducted under solvent-free conditions, for instance, by grinding the reactants together (mechanochemistry) or using sonication (ultrasound). bhu.ac.inrsc.org These methods can significantly reduce waste and energy consumption. Studies on analogous reactions show that sonication in the presence of a benign catalyst like ammonium (B1175870) acetate (B1210297) can lead to high yields in minutes. bhu.ac.in

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool for accelerating these reactions, often reducing reaction times from hours to seconds or minutes while improving yields. nih.gov

Table 1: Comparison of Green Synthetic Methods for Analogous Knoevenagel Condensations

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Sonication | Ammonium Acetate | None | 5-7 min | High | bhu.ac.in |

| Aqueous Synthesis | CTMAB | Water | 2-4 min | >95% | researchgate.netresearchgate.net |

| Microwave Irradiation | Ammonium Acetate | None | 50 s | High | nih.gov |

This table presents data from analogous Knoevenagel condensations to illustrate the potential of green chemistry approaches for the synthesis of this compound.

The choice of catalyst is crucial for the efficiency of the Knoevenagel condensation. While weak bases like piperidine (B6355638) or ammonia (B1221849) are traditionally used, research has expanded to a wide array of more sophisticated catalysts. wikipedia.orgorientjchem.org

Homogeneous Catalysts: Basic organic catalysts, including primary and secondary amines, are widely used. tandfonline.com Ionic liquids have also been employed as both catalysts and solvents, offering benefits like easy recyclability and potentially accelerated reaction rates. orientjchem.org

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying product purification and catalyst reuse. orientjchem.org Examples applicable to this synthesis include:

Basic Oxides: MgO, ZnO, and hydrotalcites. researchgate.net

Functionalized Supports: Amines or other catalytic groups anchored to solid supports like silica (B1680970) gel, Fe3O4 nanoparticles, or polymers. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs): These materials can act as highly effective catalysts, with both metal centers (Lewis acid sites) and organic linkers (Brønsted base sites) participating in the reaction. nih.gov

Table 2: Overview of Catalytic Systems for Knoevenagel Condensations

| Catalyst Type | Specific Example | Key Advantages | Reference |

|---|---|---|---|

| Organocatalyst | β-alanine | Green, inexpensive | uni-regensburg.de |

| Heterogeneous | Amine-functionalized Fe3O4-SiO2 | Recyclable, easy separation | bhu.ac.in |

| Phase-Transfer | CTMAB | Enables reaction in water | researchgate.net |

| Metal-Organic Framework | Amino-bifunctional MOF | High activity, reusability | nih.gov |

This table summarizes various catalytic strategies reported for Knoevenagel condensations, which are applicable to the production of this compound.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing the synthesis and designing better catalysts. The Knoevenagel condensation of a ketone like 3-methyl-2-butanone (B44728) with malononitrile (B47326) is believed to proceed through a multi-step pathway.

A plausible mechanism, particularly when catalyzed by a secondary amine like piperidine, involves several key steps. tandfonline.comacs.org First, the catalyst activates the ketone by forming a more electrophilic iminium ion. Simultaneously, the catalyst or another base deprotonates the highly acidic malononitrile to form a carbanionic intermediate (enolate). nih.gov These two activated species then react, followed by the elimination of the catalyst and a water molecule to yield the final product. acs.org

Theoretical studies, often using Density Functional Theory (DFT), have provided insights into the transition states of the Knoevenagel condensation. acs.org For amine-catalyzed reactions, the formation of the iminium ion from the ketone is often found to be the rate-determining step, involving the highest energy barrier. acs.org The analysis of transition state structures helps in understanding how different catalysts can lower these energy barriers. For instance, some catalysts may stabilize the charged intermediates, while others might facilitate proton transfer steps more effectively. orientjchem.orgacs.org In the reaction of benzaldehyde (B42025) with acetylacetone, the free energy barrier for the initial amine attack was calculated to be high, suggesting that solvent or other species may play a catalytic role in this step. acs.org

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and efficiency of the synthesis of this compound. Key parameters include the choice of solvent, catalyst concentration, temperature, and reaction time.

Solvent Effects: The polarity of the solvent can influence reaction rates. More polar solvents may be favored as the transition state often involves charge separation. acs.org However, green chemistry advocates for the use of water or solvent-free conditions whenever possible. researchgate.net

Catalyst Loading: The amount of catalyst used is a critical factor. While a higher concentration can increase the reaction rate, it also adds to the cost and waste. Optimization studies aim to find the lowest possible catalyst loading that still provides high efficiency.

Temperature: Knoevenagel condensations can often be performed at room temperature, especially with highly active catalysts. bhu.ac.in In some cases, gentle heating may be required to drive the reaction to completion, particularly with less reactive ketones. chemicalbook.com

Reaction Time: Modern catalytic methods have drastically reduced reaction times from many hours to mere minutes. nih.govnih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal time for completion. bhu.ac.in

Table 3: Optimization of Reaction Parameters for a Model Knoevenagel Condensation

| Parameter | Variation | Effect on Yield/Rate | Reference |

|---|---|---|---|

| Solvent | Dichloromethane, Chloroform, Toluene, THF | Dichloromethane and Chloroform found to be optimal for reactivity and enantioselectivity in an asymmetric reaction. | mdpi.com |

| Catalyst | Various squaramide catalysts | Catalyst structure significantly impacts yield and enantioselectivity. | mdpi.com |

| Temperature | Room Temperature | Sufficient for many modern catalytic systems, reducing energy consumption. | bhu.ac.innih.gov |

| Time | 2-180 minutes | Highly dependent on catalyst and conditions; optimized to be as short as possible. | nih.govnih.gov |

This table illustrates the typical parameters optimized for Knoevenagel reactions, based on findings from analogous syntheses.

Solvent Effects on this compound Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence the reaction rate, yield, and the selectivity of the desired product. The solvent's properties, such as polarity, proticity, and its ability to dissolve reactants and stabilize intermediates, are key determinants of the reaction's success.

Research into Knoevenagel condensations of various aldehydes and ketones has demonstrated a clear solvent dependency. For instance, studies on the synthesis of benzylidenemalononitrile (B1330407) derivatives have shown that protic solvents, like ethanol (B145695), can be highly effective. nih.gov Protic solvents are capable of hydrogen bonding and can stabilize the charged intermediates formed during the reaction, thereby facilitating the reaction progress. nih.gov In one study, ethanol was highlighted as an optimized solvent due to its polarity and lower toxicity compared to other effective solvents like acetonitrile. nih.gov

The use of aqueous media, often in combination with a co-solvent, has also been explored as a "green" chemistry approach. nih.gov For the synthesis of various benzylidenemalononitrile derivatives, a water/methanol mixture (1:1 v/v) at room temperature has been shown to provide high yields. nih.gov The effectiveness of water as a solvent in some Knoevenagel condensations is attributed to its high polarity and the hydrophobic effect, which can bring the reactants together. jocpr.com

In the context of synthesizing this compound, the less reactive nature of the ketone (3-methyl-2-butanone) compared to aldehydes makes the choice of solvent even more crucial. While specific data for this exact reaction is limited in readily available literature, general principles suggest that polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could also be effective, as they can dissolve the reactants and facilitate the base-catalyzed reaction without interfering through hydrogen bonding in the same way protic solvents do. However, solvent-free conditions have also been shown to be highly effective for some Knoevenagel condensations, offering environmental benefits and sometimes leading to higher yields in shorter reaction times. bhu.ac.in

To illustrate the potential impact of solvents on the yield of a Knoevenagel condensation, the following interactive table presents hypothetical data based on general findings in the literature for similar reactions.

Table 1: Effect of Different Solvents on the Yield of this compound

| Solvent | Dielectric Constant (at 20°C) | Yield (%) |

| Toluene | 2.4 | 45 |

| Dichloromethane | 9.1 | 60 |

| Ethanol | 24.6 | 75 |

| Acetonitrile | 37.5 | 80 |

| Dimethylformamide (DMF) | 36.7 | 85 |

| Water | 80.1 | 65 |

| Solvent-free | N/A | 90 |

This table is a representation based on general principles of Knoevenagel condensations and not based on specific experimental results for this compound.

Elucidation of Electronic and Molecular Structure of 2 1,2 Dimethylpropylidene Malononitrile Through Advanced Spectroscopic and Computational Techniques

Advanced Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques are essential for moving beyond simple identification to a detailed understanding of a molecule's structure, bonding, and electronic nature. However, specific experimental data for 2-(1,2-dimethylpropylidene)malononitrile is not available in the reviewed literature.

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Conformational Studies of this compound

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For a compound like this compound, one would expect to observe characteristic vibrational frequencies.

Expected Vibrational Modes:

Nitrile (C≡N) Stretch: A strong, sharp absorption band typically appears in the region of 2220-2260 cm⁻¹ in the IR spectrum. The presence of two cyano groups might lead to symmetric and asymmetric stretching modes, which could potentially be resolved.

Alkene (C=C) Stretch: The carbon-carbon double bond of the propylidene group would exhibit a stretching vibration, typically in the 1640-1680 cm⁻¹ region. Its intensity can vary.

Alkyl (C-H) Stretches and Bends: Vibrations corresponding to the methyl and isopropyl C-H bonds would be expected in the 2850-3000 cm⁻¹ region (stretching) and around 1375-1465 cm⁻¹ (bending).

A detailed analysis of these bands, if available, could provide insights into the molecule's conformation and the electronic effects of the substituent groups on the malononitrile (B47326) core. Unfortunately, no experimental FT-IR or Raman spectra for this compound have been published.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies on the Electronic Environment and Stereochemistry of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton framework of a molecule. ¹H and ¹³C NMR spectra would provide definitive information about the connectivity and electronic environment of the atoms in this compound.

Anticipated NMR Data:

¹H NMR: The proton spectrum would be expected to show distinct signals for the different methyl groups and the methine proton of the isopropyl group. The chemical shifts and coupling patterns would confirm the 1,2-dimethylpropylidene structure. For instance, the isopropyl proton would appear as a multiplet due to coupling with the adjacent methyl protons.

¹³C NMR: The carbon spectrum would reveal signals for the nitrile carbons (typically downfield, around 110-120 ppm), the olefinic carbons of the C=C double bond, and the aliphatic carbons of the methyl and isopropyl groups. The chemical shifts would be sensitive to the electronic environment and hybridization.

Advanced 2D NMR techniques, such as COSY and HSQC, could be used to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment. At present, no such experimental NMR data has been reported for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The technique is particularly useful for studying conjugated systems. The structure of this compound features a C=C double bond conjugated with two nitrile groups, which is expected to give rise to distinct absorption bands.

Expected Electronic Transitions:

π → π* Transitions: Strong absorption bands corresponding to the promotion of electrons from π bonding orbitals to π* antibonding orbitals are expected due to the conjugated system.

n → π* Transitions: Weaker absorption bands resulting from the excitation of non-bonding electrons (from the nitrogen atoms of the nitrile groups) to π* antibonding orbitals may also be observed.

Mass Spectrometry (High-Resolution MS) for Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways, which are crucial for structural confirmation.

While no experimental fragmentation data is available, a database of predicted mass spectrometry values exists. uni.lu

Predicted Mass Spectrometry Data

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 135.09168 |

| [M+Na]⁺ | 157.07362 |

This table is based on predicted values and not experimental results. uni.lu

Experimental analysis would involve identifying the molecular ion peak and major fragment ions. Likely fragmentation pathways would include the loss of methyl or isopropyl groups and cleavage related to the nitrile functionalities.

Computational Chemistry and Quantum Mechanical Studies of this compound

Computational chemistry offers a powerful avenue for investigating molecular properties when experimental data is scarce. Quantum mechanical methods can be used to predict geometries, electronic structures, and spectra.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties of this compound

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations could provide valuable insights into the properties of this compound.

Potential DFT Study Outcomes:

Optimized Geometry: Calculation of the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energy.

Spectroscopic Predictions: DFT methods can be used to calculate theoretical vibrational frequencies (for IR and Raman), NMR chemical shifts, and electronic transition energies (for UV-Vis), which would be invaluable for interpreting future experimental data.

Electrostatic Potential Map: This would visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.

Despite the utility of such studies, a search of the scientific literature did not yield any publications containing DFT calculations specifically for this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction of this compound

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental parameters, are powerful tools for predicting the electronic structure of molecules. For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more sophisticated approaches like Coupled Cluster (CC) theory can be employed. However, Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has become a mainstay for its balance of computational cost and accuracy in predicting molecular geometries and energies. researchgate.net

| Parameter | Method | Basis Set | Predicted Value |

| Bond Lengths (Å) | |||

| C=C | DFT/B3LYP | 6-311++G(d,p) | ~1.36 |

| C-CN | DFT/B3LYP | 6-311++G(d,p) | ~1.44 |

| C≡N | DFT/B3LYP | 6-311++G(d,p) | ~1.16 |

| C-C(isopropyl) | DFT/B3LYP | 6-311++G(d,p) | ~1.51 |

| **Bond Angles (°) ** | |||

| C=C-C(isopropyl) | DFT/B3LYP | 6-311++G(d,p) | ~123 |

| C=C-C(methyl) | DFT/B3LYP | 6-311++G(d,p) | ~121 |

| C-C-N | DFT/B3LYP | 6-311++G(d,p) | ~178 |

| Dihedral Angle (°) | |||

| C(methyl)-C=C-C(isopropyl) | DFT/B3LYP | 6-311++G(d,p) | ~0-10 |

| Note: The values in this table are illustrative, based on typical bond lengths and angles for similar functional groups, and represent the type of data generated by ab initio calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Furthermore, MD simulations can be extended to systems containing many molecules of this compound. This allows for the study of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the physical properties of the compound in its liquid or solid state. mdpi.com Understanding these forces is key to predicting properties like boiling point, solubility, and crystal packing.

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum | ~180° (anti-periplanar) | 0.00 | High |

| Local Minimum 1 | ~65° (gauche) | 1.5 - 2.5 | Moderate |

| Local Minimum 2 | ~-65° (gauche) | 1.5 - 2.5 | Moderate |

| Note: This table provides a hypothetical summary of a conformational analysis. The exact energy values and populations would be determined by detailed MD simulations. |

Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org For a single molecule like this compound, the HOMO and LUMO energies and their spatial distributions are key indicators of its reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the electron-withdrawing nature of the two nitrile (-CN) groups is expected to significantly lower the energy of the LUMO and localize it over the malononitrile portion of the molecule. The HOMO is likely to have significant density on the electron-rich C=C double bond. This distribution pinpoints the likely sites for nucleophilic and electrophilic attack.

| Parameter | Computational Method | Predicted Energy (eV) |

| HOMO Energy | DFT/B3LYP | -7.0 to -6.5 |

| LUMO Energy | DFT/B3LYP | -2.5 to -2.0 |

| HOMO-LUMO Gap | DFT/B3LYP | 4.5 to 5.0 |

| Note: These energy values are illustrative estimates for a molecule with this structure. Actual values are obtained from quantum chemical calculations. |

Prediction of Spectroscopic Parameters via Computational Models for this compound

Computational models, primarily based on DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. The predicted spectrum provides a set of chemical shifts that can be directly compared with experimental data to aid in signal assignment and structure verification. researchgate.net

Infrared (IR) Spectroscopy: Computational methods can also calculate the vibrational frequencies of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key predicted vibrations would include the characteristic C≡N stretch of the nitrile groups, the C=C double bond stretch, and various C-H stretching and bending modes. Comparing the predicted IR spectrum with an experimental one helps to confirm the presence of specific functional groups. nasa.gov

| Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) | |

| Atom Type | Predicted Chemical Shift (δ) |

| ¹³C (C=C) | 160-170 |

| ¹³C (C-CN) | 80-90 |

| ¹³C (C≡N) | 112-115 |

| ¹³C (isopropyl CH) | 35-45 |

| ¹³C (isopropyl CH₃) | 18-22 |

| ¹³C (methyl on C=C) | 20-25 |

| ¹H (isopropyl CH) | 2.8-3.2 |

| ¹H (isopropyl CH₃) | 1.1-1.3 |

| ¹H (methyl on C=C) | 2.0-2.3 |

| Note: Values are illustrative estimates based on similar known compounds. rsc.org |

| Predicted IR Vibrational Frequencies (cm⁻¹) | |

| Vibrational Mode | Predicted Frequency Range |

| C-H Stretch (alkyl) | 2950-2850 |

| C≡N Stretch | 2230-2220 |

| C=C Stretch | 1620-1590 |

| C-H Bend (alkyl) | 1470-1365 |

| Note: Values are illustrative estimates based on typical functional group frequencies. |

Chemical Reactivity and Transformation Mechanisms of 2 1,2 Dimethylpropylidene Malononitrile

Nucleophilic Additions to the Activated Alkylidene Moiety of 2-(1,2-Dimethylpropylidene)malononitrile

The most prominent feature of this compound is its activated carbon-carbon double bond. The conjugation with two cyano groups significantly lowers the electron density of the double bond, making the β-carbon an excellent electrophile. This facilitates nucleophilic addition reactions, which are a cornerstone of its chemistry. libretexts.org

Michael Additions and Subsequent Cyclization Reactions Involving this compound

The electron-deficient nature of the double bond in alkylidene malononitriles makes them classic Michael acceptors. They readily react with a wide range of soft nucleophiles (Michael donors) in a conjugate addition process. While specific studies on this compound are not prevalent, its reactivity can be confidently inferred from numerous studies on analogous alkylidene malononitriles.

For instance, the organocatalytic cascade reaction between cyclic 1,2-diones and various alkylidene malononitriles demonstrates this reactivity. In these reactions, the initial Michael addition of the dione (B5365651) enolate to the alkylidene malononitrile (B47326) is followed by an intramolecular cyclization and dehydration to afford highly functionalized 4H-pyran or 4H-chromene structures. researchgate.net It is expected that this compound would undergo a similar transformation.

Table 1: Examples of Asymmetric Michael Addition-Cyclization Reactions with Alkylidene Malononitriles

| Michael Donor | Alkylidene Malononitrile (Michael Acceptor) | Catalyst | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Cyclopentane-1,2-dione | Benzylidenemalononitrile (B1330407) | Squaramide Catalyst | Substituted 4H-pyran | High | Moderate to High |

| Cyclohexane-1,2-dione | Benzylidenemalononitrile | Diaminomethylenemalononitrile | 2-Amino-4H-chromene-3-carbonitrile | High | up to 90% |

Data based on analogous reactions reported in the literature. researchgate.net

Reactions with Organometallic Reagents and Derived Adducts of this compound

Organometallic reagents, particularly Grignard reagents (RMgX), are potent nucleophiles that can react with this compound at two primary sites: the electrophilic β-carbon of the alkylidene moiety (1,4-conjugate addition) or the electrophilic carbon of the nitrile groups. masterorganicchemistry.comchemguide.co.uk

The competition between these two pathways is influenced by steric hindrance and reaction conditions. Attack at the sterically hindered ketone-like carbon of the alkylidene group is less favorable than attack at the nitrile carbon. Grignard reagents typically add to nitriles to form an intermediate imine salt, which upon acidic hydrolysis yields a ketone. masterorganicchemistry.comorganic-chemistry.org Therefore, the reaction of an organometallic reagent like methylmagnesium bromide with this compound could potentially lead to the addition across one or both nitrile groups after hydrolysis.

Alternatively, a 1,4-conjugate addition can occur, where the organometallic reagent adds to the β-carbon. This reaction would lead to the formation of a new carbon-carbon bond and a magnesium enolate intermediate, which upon protonation would yield a substituted malononitrile derivative.

Table 2: Potential Products from the Reaction of Grignard Reagents with this compound

| Grignard Reagent (RMgX) | Reaction Pathway | Expected Product after Hydrolysis |

|---|---|---|

| CH₃MgBr | Addition to Nitrile | 3-(1,2-Dimethylpropylidene)-2-acetylbutanedinitrile (mono-addition) |

| CH₃MgBr | 1,4-Conjugate Addition | 2-(1,2,3-Trimethylbutyl)malononitrile |

| PhMgBr (Phenylmagnesium bromide) | Addition to Nitrile | 2-Benzoyl-3-(1,2-dimethylpropylidene)butanedinitrile (mono-addition) |

This table represents predicted outcomes based on the general reactivity of Grignard reagents with α,β-unsaturated nitriles. libretexts.org

Electrophilic Reactions and Derivatization at Nitrile Groups of this compound

The nitrile groups in this compound are generally considered to be electron-withdrawing and not highly reactive towards electrophiles. However, the lone pair of electrons on the nitrogen atoms can exhibit nucleophilic character, particularly in the presence of strong electrophiles or catalysts. youtube.com

For example, nitriles can act as nucleophiles in cascade cyclization reactions. In a recently developed method for pyrimidine (B1678525) synthesis, nitriles react with vinyl thianthrenium salts. rsc.org In this process, the nitrile nitrogen attacks an electrophilic vinyl species, initiating a cascade that results in a pyrimidine ring. The nucleophilicity of the nitrile is enhanced by electron-donating groups on the nitrile's substituent. rsc.org While this specific reaction has not been reported for this compound, it illustrates a pathway for the derivatization of the nitrile group through its nucleophilic character.

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The electron-deficient double bond of this compound makes it an excellent component in several types of pericyclic reactions, most notably as a dienophile or a dipolarophile.

Diels-Alder Cycloadditions with this compound as Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. khanacademy.org The reaction is most efficient when the diene is electron-rich and the dienophile is electron-poor. Due to the two powerful electron-withdrawing cyano groups, this compound is a highly activated, electron-poor dienophile. libretexts.org

It is therefore expected to react readily with a variety of electron-rich dienes, such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene, to yield cyclohexene (B86901) derivatives. The reaction typically proceeds with high stereospecificity. Lewis acid catalysis, which can further lower the LUMO energy of the dienophile, could be employed to accelerate these reactions. libretexts.org

Table 3: Predicted Diels-Alder Reactions with this compound as a Dienophile

| Diene | Expected Cycloadduct | Potential Conditions |

|---|---|---|

| 1,3-Butadiene | 4-(1,2-Dimethylpropylidene)-4,5-dicyanocyclohex-1-ene | Thermal |

| Cyclopentadiene | 2-(1,2-Dimethylpropylidene)-2,3-dicyanonorborn-5-ene | Thermal or Lewis Acid (e.g., AlCl₃) catalysis |

| 2,3-Dimethyl-1,3-butadiene | 4-(1,2-Dimethylpropylidene)-4,5-dicyano-1,2-dimethylcyclohex-1-ene | Thermal |

This table is predictive, based on known Diels-Alder reactions involving similar electron-poor dienophiles. beilstein-journals.org

1,3-Dipolar Cycloadditions Utilizing this compound

A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. numberanalytics.com Similar to the Diels-Alder reaction, these cycloadditions are most effective with electron-deficient dipolarophiles. numberanalytics.comorganic-chemistry.org The activated double bond in this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles such as azides, nitrile oxides, and ylides. organic-chemistry.org

This class of reactions provides a powerful route to a wide array of five-membered heterocycles containing the dicyanomethylene-substituted quaternary carbon center. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. numberanalytics.com

Table 4: Predicted 1,3-Dipolar Cycloaddition Reactions with this compound

| 1,3-Dipole | Dipole Type | Expected Heterocyclic Product |

|---|---|---|

| Phenyl azide (B81097) (PhN₃) | Azide | 1-Phenyl-4,4-dicyano-5-(1,2-dimethylpropyl)-Δ²-1,2,3-triazoline |

| Benzonitrile oxide (PhCNO) | Nitrile Oxide | 3-Phenyl-5,5-dicyano-4-(1,2-dimethylpropyl)-Δ²-isoxazoline |

| N-Benzylideneglycine methyl ester (in situ ylide) | Azomethine Ylide | Substituted Pyrrolidine |

This table illustrates the expected products based on the established reactivity of electron-deficient alkenes in 1,3-dipolar cycloadditions. organic-chemistry.orgacs.org

Redox Chemistry of this compound

The redox chemistry of this compound is characterized by the reactivity of its electron-deficient carbon-carbon double bond, which is activated by the two cyano groups. This section explores the reduction and oxidation reactions of this compound.

Reduction Pathways and Products of this compound

The reduction of this compound can proceed through several pathways, primarily involving the saturation of the carbon-carbon double bond. The primary product of this reduction is 2-(1,2-dimethylpropyl)malononitrile.

Catalytic Hydrogenation:

One of the most common methods for the reduction of the C=C bond in alkylidene malononitriles is catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in the presence of hydrogen gas. The reaction is generally carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. The hydrogenation is highly selective for the carbon-carbon double bond due to the deactivating effect of the cyano groups on the nitrile functionality towards reduction under these conditions.

Electrochemical Reduction:

Electrochemical methods can also be employed for the reduction of this compound. In these processes, the compound is reduced at a cathode in an electrolytic cell. The reduction potential is influenced by the solvent and the supporting electrolyte used. The mechanism of electrochemical reduction of activated olefins like alkylidene malononitriles often involves the transfer of two electrons and two protons, leading to the saturation of the double bond.

Below is a data table summarizing the potential reduction pathways and products of this compound.

| Reduction Method | Reagents/Conditions | Primary Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ in ethanol | 2-(1,2-Dimethylpropyl)malononitrile | Highly selective for the C=C double bond. |

| Electrochemical Reduction | Cathodic reduction in a suitable electrolyte | 2-(1,2-Dimethylpropyl)malononitrile | The reduction potential is dependent on the specific conditions. |

Oxidation Studies on the Alkylidene Moiety of this compound

The oxidation of the alkylidene moiety in this compound can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. The electron-deficient nature of the double bond makes it susceptible to attack by strong oxidizing agents.

Ozonolysis:

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone (O₃) would be expected to initially form an unstable primary ozonide (molozonide), which would then rearrange to a more stable ozonide. Subsequent work-up of the ozonide would lead to the cleavage of the double bond. A reductive work-up (e.g., with dimethyl sulfide (B99878) or triphenylphosphine) would yield 3-methyl-2-butanone (B44728) and dicarbonylmalononitrile, which is unstable and would likely decompose further. An oxidative work-up (e.g., with hydrogen peroxide) would also lead to 3-methyl-2-butanone and other oxidation products of the malononitrile fragment.

Epoxidation:

Epoxidation of the electron-deficient double bond of this compound is challenging with traditional peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) due to the reduced nucleophilicity of the alkene. However, epoxidation can sometimes be achieved using stronger oxidizing agents or under specific catalytic conditions. The resulting epoxide, 2-(1-(1,2-dimethylepoxy)propyl)malononitrile, would be a highly reactive intermediate.

The following table details the potential oxidation reactions of the alkylidene moiety.

| Oxidation Method | Reagents/Conditions | Potential Products | Notes |

| Ozonolysis (Reductive Work-up) | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S | 3-Methyl-2-butanone, decomposition products of dicarbonylmalononitrile | Cleavage of the C=C double bond. |

| Ozonolysis (Oxidative Work-up) | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | 3-Methyl-2-butanone, further oxidation products | Cleavage and oxidation of the fragments. |

| Epoxidation | Stronger oxidizing agents (e.g., trifluoroperacetic acid) | 2-(1-(1,2-Dimethylepoxy)propyl)malononitrile | Challenging due to the electron-deficient nature of the alkene. |

Photochemical Transformations of this compound

The photochemistry of this compound is expected to be rich, given the presence of both a C=C double bond and cyano groups, which can absorb UV light and undergo various transformations.

E/Z Isomerization:

Upon irradiation with UV light, this compound can undergo E/Z isomerization if both geometric isomers exist and are stable enough to be isolated. The absorption of a photon promotes the molecule to an excited state, where rotation around the carbon-carbon double bond becomes possible. Subsequent relaxation to the ground state can lead to the formation of the other isomer. The photostationary state will depend on the absorption coefficients of the two isomers at the wavelength of irradiation.

[2+2] Cycloaddition:

Alkylidene malononitriles are known to undergo [2+2] cycloaddition reactions upon photochemical activation. When irradiated in the presence of another alkene, this compound could form a cyclobutane (B1203170) derivative. Dimerization via a [2+2] cycloaddition is also a possibility, where two molecules of the compound react with each other to form a cyclobutane ring. The regiochemistry and stereochemistry of the cycloaddition would be dependent on the specific reaction conditions and the nature of the other reacting species.

This table summarizes the potential photochemical transformations of this compound.

| Photochemical Reaction | Conditions | Potential Products | Notes |

| E/Z Isomerization | UV irradiation | (E)- or (Z)-2-(1,2-Dimethylpropylidene)malononitrile | Leads to a photostationary state of isomers. |

| [2+2] Cycloaddition | UV irradiation, in the presence of an alkene | Cyclobutane derivatives | Can undergo dimerization or react with other alkenes. |

Synthesis and Reactivity of Derivatives and Analogues of 2 1,2 Dimethylpropylidene Malononitrile

Structural Modifications of the Propylidene Moiety and Their Impact on Reactivity

The synthesis of 2-(1,2-dimethylpropylidene)malononitrile is typically achieved through the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile (B47326), with a ketone, 3-methyl-2-butanone (B44728). nih.govumich.edu The choice of catalyst, often a weak base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), is crucial to prevent the self-condensation of the ketone. nih.gov

The reactivity of the resulting α,β-unsaturated nitrile is significantly influenced by the structure of the propylidene moiety. The presence of bulky substituents, such as the isopropyl and methyl groups in this compound, introduces considerable steric hindrance around the carbon-carbon double bond. This steric congestion can impede the approach of nucleophiles to the β-carbon, a common site of attack in Michael additions for α,β-unsaturated systems. fiveable.mersc.org

Studies on related sterically hindered alkylidene malononitriles suggest that while the steric bulk can decrease the rate of certain reactions, it can also lead to unique reactivity pathways. For instance, in reactions where multiple products are possible, the steric hindrance can favor the formation of the thermodynamically more stable product or direct the reaction towards a less sterically demanding pathway. rsc.org

The electronic nature of the propylidene group also plays a role. Alkyl groups are electron-donating, which can slightly decrease the electrophilicity of the β-carbon of the double bond. However, the powerful electron-withdrawing effect of the two nitrile groups typically dominates, maintaining the double bond's susceptibility to nucleophilic attack. fiveable.me

Table 1: Representative Knoevenagel Condensation of Ketones with Malononitrile

| Ketone | Catalyst | Solvent | Product | Yield (%) |

| Acetone | Piperidine | Ethanol (B145695) | 2-(Propan-2-ylidene)malononitrile | ~85 |

| Cyclohexanone | Ammonium Acetate | Toluene | 2-(Cyclohexylidene)malononitrile | ~90 |

| 3-Methyl-2-butanone | Piperidine/Acetic Acid | Benzene | This compound | (Not reported) |

| Acetophenone | Basic Alumina | Solvent-free (MW) | 2-(1-Phenylethylidene)malononitrile | ~92 |

Note: The yield for this compound is not explicitly reported in the surveyed literature, reflecting a gap in specific experimental data for this compound.

Nitrile Group Modifications and Resulting Chemical Properties

The two nitrile groups of this compound are key to its reactivity. These groups are strongly electron-withdrawing, polarizing the C=C double bond and rendering the carbon atom of the nitrile group itself electrophilic. libretexts.orglibretexts.org This allows for a variety of chemical transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. This typically proceeds in a stepwise manner, first forming a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.orglibretexts.org The steric hindrance from the propylidene group might necessitate more forcing reaction conditions for complete hydrolysis compared to less hindered analogues.

Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This transformation provides a route to diamine derivatives. Milder reducing agents can potentially lead to the formation of aldehydes, though this is less common for dinitriles.

Cycloaddition Reactions: The activated double bond and the nitrile groups can participate in various cycloaddition reactions. For instance, Diels-Alder reactions where the malononitrile derivative acts as a dienophile are possible, although the steric bulk of the propylidene group might decrease the reaction rate. nih.gov [3+2] cycloaddition reactions involving the nitrile groups are also a possibility, leading to the formation of five-membered heterocyclic rings.

Table 2: Potential Reactions of the Nitrile Groups in Alkylidene Malononitriles

| Reagent | Reaction Type | Potential Product |

| H₃O⁺, heat | Hydrolysis | 2-(1,2-Dimethylpropylidene)malonamic acid, then 2-(1,2-Dimethylpropylidene)malonic acid |

| 1. LiAlH₄, 2. H₂O | Reduction | (2-(1,2-Dimethylpropyl)-2-aminomethyl)propylamine |

| Diene (e.g., Butadiene) | Diels-Alder Cycloaddition | Substituted cyclohexene (B86901) derivative |

| Azide (B81097) (e.g., NaN₃) | [3+2] Cycloaddition | Tetrazole derivative |

Note: The products listed are based on the general reactivity of alkylidene malononitriles. Specific experimental outcomes for this compound may vary.

Exploration of Isomeric Forms and Stereochemical Aspects of this compound Derivatives

The stereochemistry of this compound and its derivatives is an area of significant interest. The formation of the double bond during the Knoevenagel condensation can lead to the possibility of E/Z isomerism. studymind.co.uk For a ketone like 3-methyl-2-butanone, which has two different alkyl groups attached to the carbonyl carbon, the condensation with malononitrile will result in a single geometric isomer as the two groups on one of the double-bonded carbons are identical (the two cyano groups).

However, when considering derivatives where one of the nitrile groups has been modified, or in reactions at the double bond, stereoisomers can arise. For example, if one nitrile group is selectively hydrolyzed to a carboxylic acid, the resulting molecule would have four different substituents around the double bond, leading to the existence of E and Z isomers. The relative stability of these isomers would be influenced by the steric interactions between the substituents. Generally, the isomer with the larger groups on opposite sides of the double bond (the E isomer) is thermodynamically more stable. studymind.co.uk

Furthermore, reactions that create new stereocenters in the molecule, such as the reduction of the double bond or addition reactions, can lead to the formation of diastereomers and enantiomers. The facial selectivity of such reactions would be influenced by the steric bulk of the existing groups on the propylidene moiety.

Applications of 2 1,2 Dimethylpropylidene Malononitrile in Advanced Organic Synthesis

2-(1,2-Dimethylpropylidene)malononitrile as a Versatile Synthon for Heterocyclic Compounds

The electron-withdrawing nature of the two cyano groups makes the double bond of this compound highly electrophilic and thus susceptible to attack by various nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of a wide array of heterocyclic compounds.

Construction of Nitrogen-Containing Heterocycles via Reactions with this compound

Alkylidene malononitriles are extensively used in the synthesis of nitrogen-containing heterocycles such as pyridines and pyrimidines. These reactions often proceed through a sequence of Michael addition, cyclization, and subsequent aromatization or functional group manipulation.

Synthesis of Pyridines: Polysubstituted pyridines, a key scaffold in medicinal chemistry, can be synthesized through multicomponent reactions involving alkylidene malononitriles. nih.govnih.govnih.govrsc.orglookchem.com For instance, a four-component reaction of an aromatic aldehyde, malononitrile (B47326), an arylamine, and an acetylenedicarboxylate (B1228247) can afford highly substituted dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. researchgate.netnih.gov The general mechanism involves an initial Knoevenagel condensation to form an arylidene malononitrile, followed by a Michael addition of the arylamine and subsequent cyclization with the acetylenedicarboxylate. While no specific examples with this compound are reported, its participation in similar reaction schemes is highly probable.

A plausible reaction scheme for the synthesis of a polysubstituted pyridine (B92270) using a derivative of this compound is depicted below:

| Reactants | Catalyst/Conditions | Product |

| 3-Methyl-2-butanone (B44728), Malononitrile, Aromatic Aldehyde, Amine | Base (e.g., piperidine (B6355638), triethylamine) | Polysubstituted Pyridine Derivative |

Synthesis of Pyrimidines: Pyrimidine (B1678525) derivatives can also be accessed from alkylidene malononitriles. The synthesis often involves the reaction with amidines or other dinucleophiles. For example, the condensation of an alkylidene malononitrile with a suitable amidine can lead to the formation of a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine. The substitution pattern on the resulting pyrimidine ring is dictated by the structure of the starting alkylidene malononitrile and the amidine. nih.govslideshare.net

Synthesis of Oxygen- and Sulfur-Containing Heterocycles Utilizing this compound

The electrophilic nature of this compound also allows for its use in the synthesis of oxygen- and sulfur-containing heterocycles.

Synthesis of Pyrans: Substituted 4H-pyrans are readily synthesized through a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, such as dimedone or ethyl acetoacetate. nih.govencyclopedia.pub The reaction typically proceeds via an initial Knoevenagel condensation to form the alkylidene malononitrile, which then undergoes a Michael addition with the enolate of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration. The use of this compound in such a reaction would be expected to yield a pyran derivative with a gem-dimethyl group at the 4-position of the pyran ring.

Synthesis of Thiophenes: The Gewald reaction is a classic method for the synthesis of 2-aminothiophenes, involving the condensation of a ketone or aldehyde with an α-cyano ester or malononitrile in the presence of elemental sulfur and a base. nih.govresearchgate.netnih.govorganic-chemistry.org In a variation of this reaction, an alkylidene malononitrile can react with elemental sulfur and a suitable nucleophile to afford a thiophene (B33073) derivative. The reaction of this compound under Gewald conditions could provide access to highly substituted thiophenes.

Role of this compound in Carbon-Carbon Bond Formation Methodologies

The activated double bond in this compound makes it a valuable tool for the construction of carbon-carbon bonds through various reaction types, most notably Michael additions and cycloaddition reactions.

Michael Addition Reactions: As a potent Michael acceptor, this compound can react with a wide range of carbon nucleophiles, including enolates, enamines, and organometallic reagents. acs.orgnih.govnih.govrsc.orgmasterorganicchemistry.com These reactions lead to the formation of a new C-C single bond and generate a new chiral center if the reaction is performed asymmetrically. The resulting adducts can be further elaborated into more complex molecular architectures.

Cycloaddition Reactions: Alkylidene malononitriles can participate in cycloaddition reactions, such as [3+2] and [2+2] cycloadditions, to form five- and four-membered carbocyclic rings, respectively. researchgate.netacs.orgnih.govyoutube.comyoutube.com For instance, the reaction with a suitable 1,3-dipole could lead to the formation of a cyclopentane (B165970) derivative. The steric bulk of the 1,2-dimethylpropylidene group might influence the stereochemical outcome of these reactions.

This compound in Multi-Component Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.govresearchgate.netresearchgate.netnih.govrsc.org Alkylidene malononitriles are frequently employed as key components in MCRs.

As discussed previously, this compound, or its in-situ generated precursor, can participate in MCRs to generate highly substituted pyridines and pyrans. The general strategy involves the initial formation of the alkylidene malononitrile via Knoevenagel condensation, which then acts as a reactive intermediate for subsequent Michael additions and cyclizations with other reaction components. The diversity of accessible products can be further expanded by varying the other reactants in the MCR.

A representative table of potential MCRs involving an alkylidene malononitrile like this compound is provided below:

| MCR Type | Reactants | Product Class |

| Hantzsch-like Pyridine Synthesis | Aldehyde, Malononitrile, β-Ketoester, Ammonia (B1221849) | Dihydropyridines/Pyridines |

| Pyran Synthesis | Aldehyde, Malononitrile, 1,3-Dicarbonyl Compound | 4H-Pyrans |

| Dihydropyridine Synthesis | Aromatic Aldehyde, Malononitrile, Arylamine, Acetylenedicarboxylate | Polysubstituted Dihydropyridines researchgate.netnih.gov |

| Benzimidazole Synthesis | 2,6-Dimethyl-4H-pyran-4-ylidene-malononitrile, Aromatic Polya | Benzimidazoles nih.gov |

Future Directions and Uncharted Research Avenues for 2 1,2 Dimethylpropylidene Malononitrile

Exploration of New Catalytic Systems for 2-(1,2-Dimethylpropylidene)malononitrile Reactions

The synthesis of this compound is achieved via the Knoevenagel condensation. The steric hindrance presented by the ketone, 3-methyl-2-butanone (B44728), poses a significant challenge, often leading to low reactivity under standard conditions. rsc.org Future research should focus on developing advanced catalytic systems that can overcome this hurdle.

While traditional catalysts like piperidine (B6355638) or inorganic bases have been used, their efficiency can be limited. Modern heterogeneous catalysts offer advantages such as easier separation, reusability, and reduced waste generation. nih.gov Promising areas for exploration include:

Metal-Organic Frameworks (MOFs): MOFs can be designed with specific pore sizes and active sites, potentially offering high selectivity and activity for sterically demanding reactions. acs.org

Functionalized Mesoporous Silica (B1680970): Materials like mesoporous silica nanoparticles can be functionalized with basic groups to create highly active and recyclable catalysts. nih.gov

Ionic Liquids: These compounds can act as both solvent and catalyst, with their properties tunable to optimize reaction conditions for hindered ketones. organic-chemistry.org

Organocatalysts: Chiral organocatalysts could not only promote the reaction but also potentially introduce stereoselectivity if a prochiral substrate is used.

Water-Mediated Synthesis: Investigating catalyst-free conditions in aqueous media, where water itself may act as a weak Brønsted base catalyst, presents a green and sustainable alternative. rsc.org

Table 1: Comparison of Potential Catalytic Systems for Knoevenagel Condensation An illustrative table based on data for analogous reactions.

| Catalyst System | Typical Substrate | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Piperidine/Ethanol (B145695) | Benzaldehyde (B42025) | Reflux | 2-4 h | 85-95 | Simple, traditional method |

| Hydrotalcite | Benzaldehyde | 40 | 1 h | >95 | Heterogeneous, reusable, works in water organic-chemistry.org |

| Ionic Liquid [bmim]BF₄ | Cyclohexanone | 25 | 0.5 h | 92 | Recyclable solvent/catalyst system organic-chemistry.org |

| Metal-Organic Framework | Various Aldehydes | 60-80 | 1-5 h | 95-98 | High efficiency, reusable acs.org |

| Anion Exchange Resin | Benzaldehyde | 25-60 | Flow | 75-100 | Ideal for continuous flow processes researchgate.net |

Investigation of Solid-Phase Synthesis Methodologies for this compound Derivatives

Solid-phase synthesis is a powerful technique for rapidly generating libraries of chemical compounds for screening and optimization. youtube.comnih.gov Applying this methodology to this compound would enable the creation of a diverse set of derivatives with varied functionalities.

Future research in this area would involve:

Resin-Bound Reactants: Developing methods where either the malononitrile (B47326) or the ketone component is attached to a solid support. For instance, a resin-bound malononitrile could be reacted with a solution of 3-methyl-2-butanone and a suitable catalyst.

Flow Chemistry: Integrating solid-phase synthesis with continuous-flow reactors. researchgate.net This approach allows for excellent control over reaction parameters, enhanced safety, and easier scalability.

Post-Synthesis Modification: Using the synthesized, resin-bound this compound as a scaffold for further chemical transformations before cleavage from the support.

This approach would streamline the purification process, as excess reagents and byproducts could be simply washed away, significantly accelerating the discovery of derivatives with desirable electronic or biological properties. nih.govyoutube.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring Involving this compound

A deep understanding of reaction kinetics and mechanisms is crucial for process optimization. The use of advanced, in-situ spectroscopic techniques for monitoring the formation of this compound in real-time is a key future research direction. mpg.de

Promising techniques include:

Benchtop NMR Spectroscopy: Modern benchtop NMR spectrometers can track the disappearance of reactant signals and the appearance of product signals directly in the reaction vessel, providing invaluable kinetic data. magritek.com

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the formation of the C=C double bond and changes in the nitrile (C≡N) stretching frequency as the reaction progresses.

Low-Temperature Plasma Mass Spectrometry (LTP-MS): This emerging technique allows for real-time, in-situ monitoring of reactions by directly sampling the reaction mixture without extensive sample preparation, offering high sensitivity and specificity. rsc.orgresearchgate.net

Fluorescence Probes: The malononitrile group itself is a known component in fluorescent sensors. mdpi.com It may be possible to devise systems where the formation of the conjugated product leads to a change in fluorescence, allowing for highly sensitive real-time tracking.

Collecting such data would enable chemists to quickly optimize reaction conditions like temperature, catalyst loading, and reaction time to maximize yield and minimize waste. magritek.com

Development of Predictive Models for this compound Reactivity Based on Machine Learning

The intersection of synthetic chemistry and machine learning offers a powerful new paradigm for accelerating discovery. researchgate.netnih.gov Developing predictive models for the reactivity of this compound and related compounds is a significant future opportunity.

Research efforts could be directed towards:

Reaction Outcome Prediction: Training neural networks on large datasets of Knoevenagel condensations to predict the success or failure of a reaction, or to rank potential products. nih.govresearchgate.net

Condition Optimization: Using algorithms to predict the optimal reaction conditions (catalyst, solvent, temperature) for synthesizing the target compound, minimizing the need for extensive empirical screening. researchgate.net

Property Prediction: Creating Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models to predict the electronic, optical, or biological properties of hypothetical derivatives of this compound.

Table 2: Illustrative Input Features for a Machine Learning Model to Predict Reaction Yield A hypothetical table demonstrating the concept of a predictive model.

| Input Feature | Data Type | Example Value | Description |

|---|---|---|---|

| Ketone Structure | Molecular Fingerprint | (Binary Vector) | Encodes the structure of 3-methyl-2-butanone |

| Methylene (B1212753) Compound | Molecular Fingerprint | (Binary Vector) | Encodes the structure of malononitrile |

| Catalyst Type | Categorical | 'Piperidine' | The chosen catalyst for the reaction |

| Solvent | Categorical | 'Ethanol' | The solvent used for the reaction |

| Temperature | Numerical | 80 | Reaction temperature in Celsius |

| Concentration | Numerical | 0.5 | Molar concentration of reactants |

| Predicted Yield (%) | Output | (e.g., 65) | The model's prediction |

Such predictive tools could dramatically reduce the experimental effort required to develop new synthetic routes and functional materials. purdue.edu

Challenges and Opportunities in the Broader Context of Alkylidene Malononitrile Research

The study of this compound fits into the wider field of alkylidene malononitriles, which presents both persistent challenges and exciting opportunities. researchgate.netnih.gov

Challenges:

Steric Hindrance: As seen with the target compound, reactions involving sterically hindered ketones are often challenging, requiring tailored catalysts or harsh conditions. rsc.org

Dimerization: Under certain conditions, alkylidene malononitriles can undergo dimerization, leading to lower yields of the desired product. nih.gov

Selectivity: In cases with unsymmetrical ketones or multiple acidic protons, achieving high regioselectivity and stereoselectivity can be difficult.

Opportunities:

Materials Science: The strong electron-accepting properties of the dicyanovinyl group make these compounds excellent candidates for organic electronics, non-linear optics, and solvatochromic dyes. researchgate.netresearchgate.net

Medicinal Chemistry: The malononitrile moiety is a feature in various pharmacologically active compounds, suggesting that derivatives could be explored for therapeutic applications.

Chemical Probes: The reactivity of the activated double bond makes these compounds useful as Michael acceptors and as components in fluorescent probes for detecting various analytes. mdpi.com

Addressing these challenges while capitalizing on the opportunities will continue to drive innovation in the rich field of malononitrile chemistry. researchgate.net

Q & A

Q. Table 1: Representative Synthetic Conditions

| Substrate | Solvent/Catalyst | Temp./Time | Yield | Reference |

|---|---|---|---|---|

| Aromatic aldehydes | H₂O (no catalyst) | RT, 20–35 min | 78–96% | |

| 4-Methylbenzaldehyde | Ethanol/P₂O₅ | Reflux | 68% | |

| Hydroxybenzaldehydes | Papain (enzyme) | 40°C, 24 hrs | 50–75% |

What spectroscopic and structural characterization techniques are critical for analyzing malononitrile derivatives?

Basic

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., olefinic protons at δ 7.83 ppm in arylidene derivatives) .

- IR spectroscopy : Strong nitrile (C≡N) stretches at 2215–2226 cm⁻¹ confirm malononitrile core integrity .

- X-ray crystallography : Resolves molecular planarity and packing (e.g., planar geometry in 2-(4-methylbenzylidene)malononitrile with r.m.s. deviation = 0.023 Å) .

How can reaction conditions be optimized to enhance yields of malononitrile-based heterocycles?

Advanced

Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., P₂O₅) or enzymes improve reaction efficiency and regioselectivity .

- Solvent effects : Polar aprotic solvents (DMF, ethanol) facilitate cyclization in heterocycle synthesis .

- Temperature control : Reflux conditions (e.g., 100°C for 4 hours) enhance cyclocondensation of malononitrile with acetophenones .

Note : Contradictions in solvent choice (e.g., water vs. ethanol) arise from substrate solubility and reactivity differences. Systematic screening is recommended .

What strategies resolve discrepancies in structure-property relationships for optoelectronic applications?

Q. Advanced

- Computational modeling : Density functional theory (DFT) correlates substituent effects (e.g., electron-withdrawing groups like –F, –CN) with absorption maxima and charge transfer .

- Crystallographic analysis : Identifies π-π stacking and planarity critical for non-fullerene acceptor (NFA) performance .

- Comparative studies : Pairing experimental UV-vis/PL data with theoretical calculations validates structure-function trends (e.g., IC vs. 2FIC substituents in NFAs) .

Q. Table 2: Key Substituent Effects in NFAs

| Substituent | Absorption λ_max (nm) | Application | Reference |

|---|---|---|---|

| Thieno[3,2-b]thiophene (TT) | 450–600 | Organic photovoltaics | |

| 2FIC/IC | 650–800 | Near-IR absorption | |

| IDT | 700–900 | Broadband sensitizers |

How do substituents modulate the biological activity of benzylidenemalononitriles?

Q. Advanced

- Electron-withdrawing groups (EWGs) : Enhance enzyme inhibition (e.g., 2-(3-bromo-5-tert-butyl-4-hydroxybenzylidene)malononitrile inhibits IGF-1 receptor) .

- Hydroxy/methoxy groups : Improve anti-melanogenic activity by interacting with tyrosinase (e.g., 2-(3,4-dihydroxybenzylidene)malononitrile reduces melanin synthesis) .

- Steric effects : Bulky substituents (e.g., tert-butyl) increase metabolic stability in drug candidates .

What methods validate charge transfer mechanisms in malononitrile derivatives?

Q. Advanced

- Cyclic voltammetry : Measures redox potentials to estimate HOMO/LUMO levels (e.g., pyrene-dicyanovinylene dyes for DSSCs) .

- UV-vis/PL spectroscopy : Correlates absorption edge with bandgap (e.g., 2-(anthracenyl)methylenemalononitrile nanowires for photoswitching) .

- Theoretical calculations : Time-dependent DFT (TD-DFT) predicts excited-state behavior .

How are reaction mechanisms elucidated in complex malononitrile syntheses?

Q. Advanced

- Kinetic studies : Monitoring intermediates via TLC or in situ IR identifies rate-determining steps (e.g., Michael addition in heterocycle formation) .

- Isotopic labeling : Traces proton transfer pathways in Knoevenagel condensations .

- Crystallographic snapshots : Captures transient intermediates (e.g., enolate species in cyclization) .

What are the emerging applications of malononitrile derivatives in materials science?

Q. Basic

- Nonlinear optics (NLO) : Derivatives like 2-(3-[2-(3-ethoxy-4-methoxyphenyl)vinyl]cyclohexylidene)malononitrile exhibit strong second-harmonic generation .

- Organic electronics : NFAs with fused-ring malononitrile cores achieve power conversion efficiencies >15% in solar cells .

- Fluorescent probes : Pyrene-substituted derivatives serve as viscosity sensors or anion detectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.